

# Application Note: Gas Chromatography Analysis of Fenson Residues

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Compound of Interest		
Compound Name:	Fenson	
Cat. No.:	B166868	Get Quote

AN-GC-001

#### Introduction

**Fenson** (4-chlorophenyl benzenesulfonate) is a non-systemic acaricide used to control mites and their eggs on various agricultural crops.[1] Due to its potential persistence and possible risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Fenson** in food products. Accurate and sensitive analytical methods are therefore essential for monitoring **Fenson** residues to ensure food safety and compliance with these regulations. This application note details a robust and reliable method for the determination of **Fenson** residues in food matrices using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS).

#### **Chemical Structure and Properties**

IUPAC Name: 4-chlorophenyl benzenesulfonate[2][3]

CAS Number: 80-38-6[2][4]

Molecular Formula: C<sub>12</sub>H<sub>9</sub>ClO<sub>3</sub>S[2][4]

Molecular Weight: 268.72 g/mol [2]

Physical State: Colorless solid (technical grade may be off-white or pinkish)[4]



• Solubility: Sparingly soluble in water; soluble in organic polar and aromatic solvents.[4]

## **Experimental Protocol**

This protocol outlines the procedure for the extraction and analysis of **Fenson** residues from fruit and vegetable matrices.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.[5][6][7]

- Homogenization: Weigh 10-15 g of a representative sample of the fruit or vegetable into a blender and homogenize until a uniform puree is obtained.
- Extraction:
  - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  - Cap the tube and shake vigorously for 1 minute.
  - Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing magnesium sulfate (for water removal) and primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars). For samples with high pigment content, GCB (graphitized carbon black) may be included.
  - Vortex for 30 seconds.
  - Centrifuge at ≥3000 rcf for 5 minutes.



Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis. Transfer
the supernatant to an autosampler vial. An internal standard may be added at this stage for
improved accuracy.[8]

### 2. GC-MS/MS Analysis

The following instrumental parameters are based on a typical multi-residue pesticide analysis method and should be optimized for the specific instrument used.[1][9]

- Gas Chromatograph (GC): Agilent 8890 GC or equivalent
- Mass Spectrometer (MS): Agilent 7000 series Triple Quadrupole GC/MS or equivalent
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μm film thickness[9]
- Injection Volume: 1 μL
- Inlet Temperature: 280 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
  - Initial temperature: 70 °C, hold for 2 minutes
  - Ramp 1: 25 °C/min to 150 °C
  - Ramp 2: 3 °C/min to 200 °C
  - Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes[9]
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C



- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- 3. Quality Control and Calibration
- Calibration: Prepare matrix-matched calibration standards by spiking blank matrix extract
  with known concentrations of a Fenson analytical standard. A typical calibration range for
  pesticide residue analysis is 1 to 500 ng/mL.[10]
- Internal Standard: Use of an internal standard, such as triphenyl phosphate (TPP), is recommended to compensate for variations in sample injection and matrix effects.[10]
- Method Validation: The method should be validated according to established guidelines (e.g., SANCO/12682/2019) to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[7][11][12]

## **Data Presentation**

The following tables summarize the expected performance characteristics of the method for the analysis of **Fenson**. The values are indicative and should be experimentally verified.

Table 1: GC-MS/MS Parameters for **Fenson** Analysis

Parameter	Value
Retention Time (RT)	~10.201 min[1]
Precursor Ion (m/z)	To be determined
Product Ion 1 (m/z)	To be determined
Product Ion 2 (m/z)	To be determined
Collision Energy (eV)	To be determined

Table 2: Method Validation Data (Illustrative)



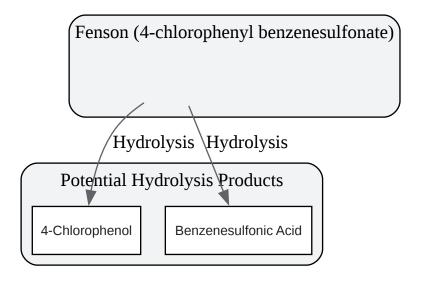
Parameter	Expected Value
Linearity (R²)	≥ 0.99[12]
Limit of Detection (LOD)	0.005 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg
Accuracy (Recovery)	70-120%[9]
Precision (RSD)	≤ 20%[9]

## **Visualizations**



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Caption: Experimental workflow for Fenson residue analysis.



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Caption: Chemical structure of **Fenson** and its potential hydrolysis products.

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- To cite this document: BenchChem. [Application Note: Gas Chromatography Analysis of Fenson Residues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166868#gas-chromatography-analysis-of-fenson-residues]

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